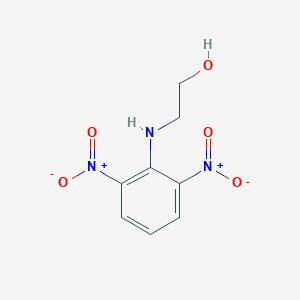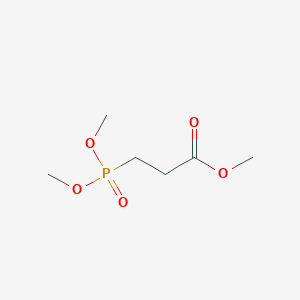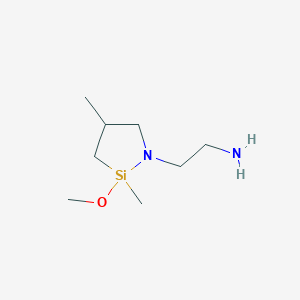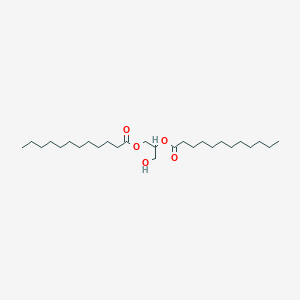
2-(2,6-Dinitrophenylamino)ethanol
Vue d'ensemble
Description
2-(2,6-Dinitrophenylamino)ethanol is an organic compound with the molecular formula C8H9N3O5 It is characterized by the presence of a dinitrophenyl group attached to an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dinitrophenylamino)ethanol typically involves the nitration of phenylamine followed by a reaction with ethylene oxide. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The subsequent reaction with ethylene oxide forms the aminoethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow nitration and the use of advanced purification techniques to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may further react to form various substituted compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylaminoethanol derivatives.
Applications De Recherche Scientifique
2-(2,6-Dinitrophenylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dinitrophenylamino)ethanol involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The aminoethanol moiety can interact with proteins and enzymes, potentially altering their activity and function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,6-Dinitrotoluene: An intermediate in the production of toluene diisocyanate.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
Uniqueness: 2-(2,6-Dinitrophenylamino)ethanol is unique due to its specific combination of a dinitrophenyl group and an aminoethanol moiety. This structure imparts distinct chemical reactivity and potential applications that are not shared by the similar compounds listed above. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
IUPAC Name |
2-(2,6-dinitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-5-4-9-8-6(10(13)14)2-1-3-7(8)11(15)16/h1-3,9,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVZLKQKTUZDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633365 | |
| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16242-42-5 | |
| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














